5-arsoroso-1,3-benzoxazol-2-amine
Description
5-Arsoroso-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by the presence of an arsoroso (-AsO) functional group at the 5-position of the benzoxazole core. This compound belongs to a class of heterocyclic aromatic systems where the arsenic substituent introduces unique electronic and steric properties, distinguishing it from other benzoxazol-2-amine analogs. The arsoroso group likely confers distinct reactivity, photophysical behavior, and biological activity, making it a candidate for specialized applications in coordination chemistry or antimicrobial research .
Properties
CAS No. |
5410-82-2 |
|---|---|
Molecular Formula |
C7H5AsN2O2 |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
5-arsoroso-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H5AsN2O2/c9-7-10-5-3-4(8-11)1-2-6(5)12-7/h1-3H,(H2,9,10) |
InChI Key |
CGWWNMYYJGKSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[As]=O)N=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-arsoroso-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with an appropriate arsenic-containing reagent. One common method is the condensation reaction between 2-aminophenol and an arsenic trioxide derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (60-110°C) for several hours .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal oxides (e.g., titanium dioxide, zirconium dioxide) or nanocatalysts are used to facilitate the reaction under milder conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
5-arsoroso-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where substituents like halogens or alkyl groups can be introduced
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenation using bromine in acetonitrile at 60°C
Major Products
Oxidation: Formation of arsenic oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or alkylated benzoxazole derivatives
Scientific Research Applications
5-arsoroso-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways involved in diseases
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-arsoroso-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. .
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and oxidative stress response, contributing to its biological activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional properties between 5-arsoroso-1,3-benzoxazol-2-amine and analogous compounds:
Key Observations:
- Biological Activity: While imidazolylidene-substituted analogs exhibit broad-spectrum antibacterial activity , the arsenic group in this compound may confer distinct mechanisms of action, possibly targeting thiol groups in microbial enzymes.
- Photophysical Properties: Fluorescence probes like the quinolinyl-alanine derivative rely on π-conjugation and solvatochromism , whereas the arsoroso group’s heavy atom effect could quench fluorescence or shift emission wavelengths.
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